molecular formula C15H16BrClN2S B5051462 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine CAS No. 5262-21-5

1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine

Cat. No. B5051462
CAS RN: 5262-21-5
M. Wt: 371.7 g/mol
InChI Key: JFTAQBYRUSMFBK-UHFFFAOYSA-N
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Description

1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine, also known as BTP, is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has also been shown to modulate the activity of the dopamine and glutamate systems in the brain.
Biochemical and Physiological Effects
1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has been shown to affect various neurotransmitter systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has also been shown to modulate the activity of the glutamate system, which may be involved in its antipsychotic effects.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has also been shown to have a favorable safety profile in animal studies. However, there are some limitations to using 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other neurotransmitter systems.

Future Directions

There are several future directions for the research on 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of drug addiction. 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neuropathic pain. 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has been shown to have analgesic effects in animal models of neuropathic pain. Further research is needed to fully understand the mechanism of action of 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine and its potential therapeutic applications.
Conclusion
In conclusion, 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine involves the reaction between 4-bromo-2-thiophenecarboxaldehyde and 3-chlorophenylpiperazine in the presence of a reducing agent. The reaction results in the formation of 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine as a white solid with a melting point of 140-142°C.

Scientific Research Applications

1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine has also been investigated for its potential use in the treatment of drug addiction and neuropathic pain.

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2S/c16-12-8-15(20-11-12)10-18-4-6-19(7-5-18)14-3-1-2-13(17)9-14/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTAQBYRUSMFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385535
Record name 1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5262-21-5
Record name 1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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